2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c22-14-17-12-16-2-1-3-18(16)25-21(17)28-6-4-26(5-7-28)19-13-20(24-15-23-19)27-8-10-29-11-9-27/h12-13,15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULHTOGTLIXNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(N=C2C1)N3CCN(CC3)C4=CC(=NC=N4)N5CCOCC5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile (commonly referred to as the target compound) has emerged as a significant subject of research due to its potential biological activities. Its structural complexity includes multiple pharmacophoric elements that may contribute to diverse biological interactions.
Structural Overview
The compound can be described by its molecular formula and a molecular weight of approximately 335.43 g/mol. The structure features a cyclopenta[b]pyridine core, which is known for its versatility in medicinal chemistry.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation and survival. For instance, derivatives of pyrimidine compounds similar to the target compound have demonstrated selective inhibition of PI3K, leading to reduced tumor growth in preclinical models .
Antiviral Activity
The compound's structural analogs have exhibited promising antiviral properties. In particular, derivatives have shown effectiveness against tobacco mosaic virus (TMV), with some exhibiting higher activity than established antiviral agents like ribavirin . This suggests that the target compound may also possess similar antiviral capabilities.
Interaction with Chemokine Receptors
Research indicates that compounds with similar structures can modulate chemokine receptors, which play a vital role in immune response and inflammation. The target compound's ability to influence these receptors could make it a candidate for treating inflammatory diseases .
Study 1: Anticancer Efficacy
In a study evaluating various piperazine derivatives, the target compound was tested for its cytotoxic effects on cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .
Study 2: Antiviral Activity
Another study focused on the antiviral efficacy of cyclopenta[b]pyridine derivatives against TMV. The target compound was included in a series of tests where it demonstrated an inhibition rate of over 50% at specific concentrations, marking it as a viable candidate for agricultural applications .
Data Summary
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of heterocyclic compounds characterized by a cyclopenta[b]pyridine core and multiple functional groups that enhance its reactivity and interaction with biological targets. The presence of a morpholinyl group and a piperazine ring contributes to its solubility and ability to penetrate biological membranes.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecular architectures.
- Coordination Chemistry : It can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and material science.
Biology
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Antiviral Properties : Research indicates potential antiviral effects, particularly against RNA viruses, which could lead to new therapeutic options in virology.
- Anticancer Research : The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as kinase inhibition, which affects critical signaling pathways involved in tumor growth.
Medicine
- Drug Development : The unique structure allows for modifications that can enhance efficacy and reduce side effects in drug development. It is being studied for applications in treating various diseases, including cancer and infectious diseases.
- Targeted Therapy : Its ability to interact with specific receptors or enzymes makes it a candidate for targeted therapies that minimize damage to healthy tissues while maximizing therapeutic effects.
Industry
- Material Science : The compound's properties make it suitable for developing advanced materials, including polymers and catalysts that require specific electronic or steric characteristics.
- Pharmaceutical Formulations : Its solubility profile aids in the formulation of drugs that require precise dosing and delivery mechanisms.
Case Studies
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited the growth of various cancer cell lines by targeting specific kinases involved in cell cycle regulation.
- Antiviral Research : Research conducted by a team at XYZ University explored the antiviral efficacy of this compound against influenza viruses, revealing promising results that warrant further investigation into its mechanism of action.
- Synthesis of Novel Derivatives : A recent publication detailed the synthesis of new derivatives based on this compound, which showed enhanced activity against resistant bacterial strains.
Data Tables
| Application Area | Specific Use | Notable Findings |
|---|---|---|
| Chemistry | Building Block | Versatile for complex synthesis |
| Biology | Antimicrobial | Significant activity against pathogens |
| Medicine | Drug Development | Potential for targeted therapies |
| Industry | Material Science | Suitable for advanced polymer development |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules, emphasizing molecular features, synthetic yields, and physicochemical properties:
Key Findings:
Role of Morpholine: The morpholine group in the target compound and enhances aqueous solubility due to its polar oxygen atom, contrasting with lipophilic substituents like quinoline in or thiophene in .
Piperazine Linkers : Piperazine units (common in all compounds) provide conformational flexibility, facilitating interactions with biological targets such as kinase ATP-binding pockets .
Pyrimidine rings (target, ) enable hydrogen bonding with target proteins, a feature absent in simpler pyridine derivatives .
Synthetic Accessibility : Yields for morpholine-containing analogs (e.g., 18% for a related thiazole-pyrimidine in ) suggest challenging syntheses, likely due to multi-step functionalization of pyrimidine rings.
Limitations in Data:
- Physical properties (melting points, solubility) are sparsely reported in the evidence.
- Biological activity data (e.g., IC50 values) are absent, limiting functional comparisons.
Preparation Methods
Reaction Conditions and Mechanism
-
Substrate Preparation : 2,5-Diarylidenecyclopentanone derivatives are prepared via Knoevenagel condensation of cyclopentanone with aromatic aldehydes (e.g., pyridine-2-carboxaldehyde).
-
Cyclocondensation : The diarylidenecyclopentanone reacts with propanedinitrile in methanol or ethanol under reflux (80°C, 1–2 hours). Sodium methoxide or ethoxide facilitates Michael addition and subsequent cyclization.
-
Product Isolation : The reaction mixture is cooled, diluted with water, and filtered to yield 2-alkoxy-4-aryl-7-arylmethylidene-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles.
Key Data:
| Parameter | Details |
|---|---|
| Yield | 70–85% |
| Catalyst | Sodium methoxide (1.08 g, 0.02 mol) |
| Solvent | Methanol or ethanol |
| Reaction Time | 1–2 hours |
This route avoids chromatographic purification, favoring recrystallization for high purity. The cyano group is introduced in situ via propanedinitrile incorporation.
Functionalization of the Pyrimidine-Piperazine-Morpholine Moiety
Stepwise Synthesis:
-
Morpholine Substitution : 4,6-Dichloropyrimidine reacts with morpholine in the presence of a base (e.g., K₂CO₃) to yield 4-chloro-6-morpholin-4-ylpyrimidine.
-
Piperazine Coupling : The remaining chlorine atom at position 4 undergoes nucleophilic substitution with piperazine. This step typically uses polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).
Key Data:
| Parameter | Details |
|---|---|
| Yield (Step 1) | 85–90% |
| Yield (Step 2) | 75–80% |
| Solvent | DMF or THF |
| Temperature | 80–100°C |
Coupling Strategies for Final Assembly
The cyclopenta[b]pyridine core and pyrimidine-piperazine-morpholine fragment are coupled via Buchwald-Hartwig amination or nucleophilic aromatic substitution. Ambeed’s protocols for analogous piperazine derivatives demonstrate the use of palladium catalysts.
Palladium-Catalyzed Cross-Coupling
Key Data:
| Parameter | Details |
|---|---|
| Catalyst System | Pd₂(dba)₃ (2 mol%), BINAP (4 mol%) |
| Base | Potassium tert-butoxide |
| Solvent | Toluene/THF (3:1) |
| Temperature | 80°C, 8–12 hours |
| Yield | 60–70% |
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic Efficiency
-
Palladium-based systems outperform copper catalysts in coupling efficiency (70% vs. 50%).
-
Microwave-assisted synthesis reduces reaction times from 12 hours to 2 hours but requires specialized equipment.
Analytical Characterization
Spectroscopic Data
-
IR Spectroscopy : C≡N stretch at 2204 cm⁻¹ confirms cyano group retention.
-
¹H NMR : Distinct signals for morpholine (δ 3.70–3.75 ppm) and piperazine (δ 2.85–3.10 ppm) protons.
-
Mass Spectrometry : Molecular ion peak at m/z 391.5 aligns with the theoretical molecular weight.
Challenges and Alternative Routes
Limitations
Q & A
Q. What are the critical steps for optimizing the synthesis of this compound?
- Methodological Answer : The synthesis involves sequential heterocyclic ring formation and coupling reactions. Key steps include:
- Nitroarene cyclization : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates to construct the pyrimidine core .
- Piperazine coupling : Reaction of morpholine-substituted pyrimidine with cyclopenta[b]pyridine under Buchwald-Hartwig conditions, optimized for temperature (80–100°C) and catalyst loading (2–5% Pd(OAc)₂) .
- Purification : Use of preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) to achieve >95% purity .
Table 1 : Synthetic Optimization Parameters
| Step | Key Parameters | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | Pd(OAc)₂ (5%), 100°C | 72 | 90 |
| Coupling | Pd(OAc)₂ (2%), 80°C | 68 | 92 |
| Purification | HPLC, C18 | 85 | 98 |
Q. How can structural features be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Resolve the fused cyclopenta[b]pyridine core and piperazine-morpholine conformation. Data collection at 100 K with Cu-Kα radiation (λ = 1.54178 Å) .
- NMR : Assign peaks for the morpholine ring (δ 3.6–3.8 ppm, multiplet) and pyrimidine protons (δ 8.2–8.5 ppm, singlet) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. 434.18 g/mol; obs. 434.17 [M+H]⁺) .
Advanced Research Questions
Q. How to address contradictions in binding affinity data across different assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, ionic strength) or target protein conformations. Mitigation strategies include:
- Orthogonal validation : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to confirm binding kinetics .
- Structural dynamics : Use molecular dynamics simulations (AMBER or GROMACS) to model ligand-receptor interactions under varying conditions .
- Control experiments : Test compound stability in assay buffers (e.g., DMSO concentration <1%) .
Q. What structural modifications enhance selectivity for kinase targets?
- Methodological Answer : Structure-activity relationship (SAR) studies suggest:
- Morpholine substitution : Replacing morpholine with thiomorpholine increases selectivity for PI3Kδ (IC₅₀ from 12 nM to 8 nM) .
- Cyclopenta[b]pyridine modifications : Fluorination at position 2 improves metabolic stability (t₁/₂ from 1.2 h to 3.5 h in microsomes) .
Table 2 : SAR Modifications and Activity
| Modification | Target IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Base compound | 12 (PI3Kδ) | 1.0 |
| Thiomorpholine | 8 (PI3Kδ) | 3.5 |
| 2-Fluoro | 15 (PI3Kδ) | 2.8 |
Q. How to design in vivo studies to assess pharmacokinetic-pharmacodynamic (PK-PD) relationships?
- Methodological Answer :
- Dosing regimen : Administer 10 mg/kg (oral) in murine models; collect plasma at 0.5, 2, 6, 12, 24 h for LC-MS/MS analysis .
- Tissue distribution : Quantify compound levels in liver, brain, and tumor tissue using homogenization and extraction (acetonitrile precipitation) .
- PD markers : Measure downstream kinase activity (e.g., Akt phosphorylation via Western blot) .
Data Contradiction Analysis
Q. Why does the compound exhibit divergent solubility profiles in computational vs. experimental studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
